molecular formula C8H14Cl2N2 B2479565 2-Pyridin-4-ylpropan-1-amine;dihydrochloride CAS No. 2416230-49-2

2-Pyridin-4-ylpropan-1-amine;dihydrochloride

Cat. No.: B2479565
CAS No.: 2416230-49-2
M. Wt: 209.11
InChI Key: PFSHXDJWAVNKNO-UHFFFAOYSA-N
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Description

FT-IR Analysis

Key vibrational modes observed in related amines include:

  • N–H stretches : Broad bands near 3264 cm⁻¹ (symmetrical and asymmetrical NH₃⁺ vibrations).
  • C–N stretches : Peaks at 1286–1235 cm⁻¹ , characteristic of aliphatic amines.
  • Pyridine ring vibrations : C=C/C=N stretches at 1600–1500 cm⁻¹ and out-of-plane bending at 741 cm⁻¹ .

For the dihydrochloride salt, additional Cl⁻ counterion interactions may broaden NH stretches and introduce weak hydrogen-bonding signatures below 3000 cm⁻¹.

NMR Spectroscopy

¹H NMR (parent amine, D₂O):

Signal (ppm) Assignment
1.8–2.1 (m) CH₂ protons (C2 of propane)
3.1–3.3 (t) CH₂–NH₂ group
7.4–8.6 (m) Pyridin-4-yl aromatic H

Protonation of the amine in the dihydrochloride form shifts the NH₂ signal downfield (δ 3.5–4.0 ppm) due to deshielding.

¹³C NMR (parent amine):

Signal (ppm) Assignment
25.1 CH₂ (C2 of propane)
45.8 CH₂–NH₂
124–150 Pyridin-4-yl carbons

Raman Spectroscopy

Expected peaks include:

  • C–N symmetric stretch : ~1120 cm⁻¹.
  • Pyridine ring breathing mode : ~990 cm⁻¹.
  • NH₃⁺ deformation : 1580–1620 cm⁻¹.

Table 1: Summary of Spectroscopic Data

Technique Key Peaks/Bands Assignment
FT-IR 3264, 1286, 741 cm⁻¹ NH₃⁺, C–N, pyridine ring
¹H NMR δ 3.5–4.0 (t) Protonated NH₂ group
¹³C NMR δ 45.8 CH₂–NH₃⁺
Raman 990, 1120 cm⁻¹ Pyridine ring, C–N stretch

Properties

IUPAC Name

2-pyridin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7(6-9)8-2-4-10-5-3-8;;/h2-5,7H,6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPNFWGNFITSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=NC=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-4-ylpropan-1-amine;dihydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Attachment of the Propan-1-amine Group: The propan-1-amine group can be introduced through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-4-ylpropan-1-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity:
Research indicates that 2-pyridin-4-ylpropan-1-amine; dihydrochloride exhibits antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, using the disc diffusion method. The compound showed promising results, indicating its potential for development into antimicrobial agents.

2. Cancer Research:
The compound has been investigated for its role in inhibiting specific kinases involved in cancer progression. For instance, it has shown potential in inhibiting Checkpoint Kinase 1 (CHK1), which is crucial for cancer cell survival and proliferation. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .

3. Enzyme Modulation:
Studies have focused on the interactions of this compound with various enzymes and receptors. It appears to modulate enzyme activity, influencing cellular processes such as metabolism and apoptosis. This property makes it a candidate for further exploration in drug development targeting metabolic disorders .

Biological Research Applications

1. Pharmacological Studies:
In vitro studies have highlighted the compound's interactions with multiple biological targets, suggesting its potential as a lead compound for drug discovery. Its structural features allow for modifications that could enhance its biological activity or selectivity towards specific receptors .

2. Docking Studies:
Computational docking studies have been employed to predict the binding affinity of 2-pyridin-4-ylpropan-1-amine; dihydrochloride to various targets. These studies indicate that modifications to the compound can improve its pharmacokinetic properties, such as permeability across biological membranes .

Industrial Applications

1. Synthesis of Complex Molecules:
The compound serves as a versatile building block in organic synthesis, particularly in creating more complex molecules with potential therapeutic applications. Its pyridine ring structure is common in many biologically active compounds, making it valuable in the pharmaceutical industry .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various pyridine derivatives, 2-pyridin-4-ylpropan-1-amine; dihydrochloride was found to exhibit significant inhibition against E. coli and S. aureus. The minimal inhibitory concentration (MIC) was determined to be within acceptable ranges for potential therapeutic use.

Case Study 2: Cancer Therapeutics
Research involving the inhibition of CHK1 by this compound showed enhanced efficacy when combined with conventional chemotherapy agents in preclinical models of cancer . This suggests that it could serve as an adjunct therapy to improve treatment outcomes.

Mechanism of Action

The mechanism of action of 2-Pyridin-4-ylpropan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key differences arise from substituents on the pyridine/pyrimidine rings and the alkylamine chain length. The table below summarizes molecular features of selected analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors Substituents/Modifications Reference ID
(Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride C9H14Cl2N2 237.13 3 2 Allyl chain, pyridin-4-ylmethyl
2-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride C7H10Cl2N2 193.07 2 2 Chloro-substituted pyridine
6-[(1R)-1-Aminoethyl]-4-(trifluoromethyl)pyridin-2-amine dihydrochloride C8H12Cl2F3N3 278.10 4 6 Trifluoromethyl, stereocenter
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C9H13N3·2HCl 236.14 3 3 Pyrrolidine ring, pyridin-3-amine

Key Observations:

Biological Activity

2-Pyridin-4-ylpropan-1-amine; dihydrochloride (CAS No. 2416230-49-2) is a pyridine-derived compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

2-Pyridin-4-ylpropan-1-amine; dihydrochloride is characterized by a pyridine ring attached to a propan-1-amine group, forming a stable dihydrochloride salt that enhances its solubility and stability. The molecular weight of the compound is approximately 209.11 g/mol .

Synthesis

The synthesis of 2-Pyridin-4-ylpropan-1-amine; dihydrochloride involves several steps:

  • Pyridine Ring Formation : Typically synthesized via the Hantzsch pyridine synthesis.
  • Attachment of Propan-1-amine : Achieved through reductive amination.
  • Formation of Dihydrochloride Salt : Accomplished by reacting with hydrochloric acid .

Antimicrobial Properties

Research indicates that 2-Pyridin-4-ylpropan-1-amine; dihydrochloride exhibits significant antimicrobial activity. In a study evaluating various pyridine derivatives, the compound showed potent inhibition against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to standard antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves:

  • Reactive Oxygen Species (ROS) Production : Leading to oxidative stress.
  • Cell Cycle Arrest : Specifically at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6).

In one study, the IC50 values for cytotoxicity were reported as 28.3 µM, demonstrating its potential as a therapeutic agent in cancer treatment .

The biological effects of 2-Pyridin-4-ylpropan-1-amine; dihydrochloride are attributed to its ability to bind specific molecular targets:

  • Enzyme Inhibition : It can inhibit enzymes by binding to their active sites.
  • Receptor Modulation : Acts as an agonist or antagonist at various receptors .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityIC50 (µM)
2-Pyridin-4-ylpropan-1-amineAntimicrobial, Anticancer28.3
LevamisoleStandard inhibitor for h-TNAP enzyme22.65
Other Pyridine DerivativesVariable activity across different biological assaysVaries

This table highlights the comparative effectiveness of 2-Pyridin-4-ylpropan-1-amine; dihydrochloride against other compounds in similar classes .

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

  • Anticancer Study : A detailed investigation into apoptotic pathways revealed that treatment with 2-Pyridin-4-ylpropan-1-amines induced significant morphological changes in cancer cells, including nuclear condensation and fragmentation observed via fluorescence microscopy .
  • Antimicrobial Evaluation : The compound was tested against multiple bacterial strains, demonstrating notable antibacterial activity with MIC values significantly lower than those of traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the established multi-step synthetic routes for 2-Pyridin-4-ylpropan-1-amine dihydrochloride, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves alkylation of pyridine derivatives followed by amine functionalization. A common route includes:

Alkylation : Reacting 4-methylpyridine with a propyl halide under basic conditions (e.g., NaH in THF) to form the pyridinylpropane intermediate.

Amine Introduction : Reductive amination using sodium cyanoborohydride in methanol under acidic conditions to introduce the primary amine.

Salt Formation : Treatment with HCl in ethanol to yield the dihydrochloride salt .

  • Critical Parameters : Temperature control (<40°C) during alkylation minimizes side reactions, while stoichiometric excess of reducing agents ensures complete amine formation.

Q. How can the structural conformation of 2-Pyridin-4-ylpropan-1-amine dihydrochloride be validated experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis with SHELXL software confirms bond angles, dihedral angles, and salt protonation sites. Data refinement requires high-resolution (<1.0 Å) datasets to resolve chloride positions .
  • NMR Spectroscopy : 1^1H and 13C^{13}\text{C} NMR in D2_2O identify protonation states (e.g., pyridine ring shifts from δ 8.5 to 7.8 ppm upon HCl addition) .

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